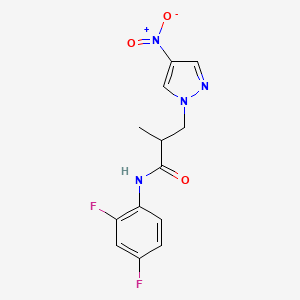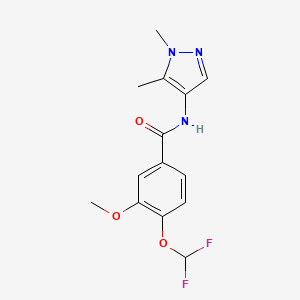![molecular formula C21H25ClN4O3S B10959590 5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10959590.png)
5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol is a complex organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxy Group: The 4-chloro-2-methylphenoxy group is introduced via nucleophilic substitution reactions, often using a suitable halide precursor.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Morpholine Moiety: The morpholine group is attached through nucleophilic substitution or addition reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving thiol groups and appropriate linkers.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or morpholine groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Cyclization Conditions: Acidic or basic catalysts, elevated temperatures
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazole ring, in particular, is known to interact with metal ions and other active sites, contributing to the compound’s overall activity.
Comparison with Similar Compounds
5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol: can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring but different substituents.
Itraconazole: Another antifungal with a more complex structure and broader spectrum of activity.
Voriconazole: Known for its potent antifungal properties and unique triazole-based structure.
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties not found in other triazole derivatives.
Properties
Molecular Formula |
C21H25ClN4O3S |
|---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
3-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H25ClN4O3S/c1-15-13-16(22)3-5-18(15)28-14-17-4-6-19(29-17)20-23-24-21(30)26(20)8-2-7-25-9-11-27-12-10-25/h3-6,13H,2,7-12,14H2,1H3,(H,24,30) |
InChI Key |
GQUBCGPZSGBZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C3=NNC(=S)N3CCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10959510.png)
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10959513.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B10959518.png)
methanone](/img/structure/B10959522.png)

![ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-6-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10959527.png)

![(2E)-4-[(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-methyl-4-oxobut-2-enoic acid](/img/structure/B10959534.png)
![1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one](/img/structure/B10959555.png)
![ethyl 2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B10959566.png)

![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10959572.png)
![2-[(4-chloro-2-methylphenyl)amino]-N'-{(2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}butanehydrazide](/img/structure/B10959579.png)
![4-bromo-1-ethyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10959587.png)
